Cas no 2138154-73-9 (1-[4-(3-Amino-2,4-difluorophenyl)phenyl]ethan-1-one)
1-[4-(3-Amino-2,4-difluorophenyl)phenyl]ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2138154-73-9
- 1-[4-(3-amino-2,4-difluorophenyl)phenyl]ethan-1-one
- EN300-714923
- 1-[4-(3-Amino-2,4-difluorophenyl)phenyl]ethan-1-one
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- Inchi: 1S/C14H11F2NO/c1-8(18)9-2-4-10(5-3-9)11-6-7-12(15)14(17)13(11)16/h2-7H,17H2,1H3
- InChI Key: VJVGRPTYNXICLF-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=CC=1C1C=CC(C(C)=O)=CC=1)F)N
Computed Properties
- Exact Mass: 247.08087030g/mol
- Monoisotopic Mass: 247.08087030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 43.1Ų
1-[4-(3-Amino-2,4-difluorophenyl)phenyl]ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-714923-0.05g |
1-[4-(3-amino-2,4-difluorophenyl)phenyl]ethan-1-one |
2138154-73-9 | 95.0% | 0.05g |
$612.0 | 2025-03-12 | |
| Enamine | EN300-714923-0.1g |
1-[4-(3-amino-2,4-difluorophenyl)phenyl]ethan-1-one |
2138154-73-9 | 95.0% | 0.1g |
$640.0 | 2025-03-12 | |
| Enamine | EN300-714923-0.25g |
1-[4-(3-amino-2,4-difluorophenyl)phenyl]ethan-1-one |
2138154-73-9 | 95.0% | 0.25g |
$670.0 | 2025-03-12 | |
| Enamine | EN300-714923-0.5g |
1-[4-(3-amino-2,4-difluorophenyl)phenyl]ethan-1-one |
2138154-73-9 | 95.0% | 0.5g |
$699.0 | 2025-03-12 | |
| Enamine | EN300-714923-1.0g |
1-[4-(3-amino-2,4-difluorophenyl)phenyl]ethan-1-one |
2138154-73-9 | 95.0% | 1.0g |
$728.0 | 2025-03-12 | |
| Enamine | EN300-714923-2.5g |
1-[4-(3-amino-2,4-difluorophenyl)phenyl]ethan-1-one |
2138154-73-9 | 95.0% | 2.5g |
$1428.0 | 2025-03-12 | |
| Enamine | EN300-714923-5.0g |
1-[4-(3-amino-2,4-difluorophenyl)phenyl]ethan-1-one |
2138154-73-9 | 95.0% | 5.0g |
$2110.0 | 2025-03-12 | |
| Enamine | EN300-714923-10.0g |
1-[4-(3-amino-2,4-difluorophenyl)phenyl]ethan-1-one |
2138154-73-9 | 95.0% | 10.0g |
$3131.0 | 2025-03-12 |
1-[4-(3-Amino-2,4-difluorophenyl)phenyl]ethan-1-one Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 1-[4-(3-Amino-2,4-difluorophenyl)phenyl]ethan-1-one
Introduction to 1-[4-(3-Amino-2,4-difluorophenyl)phenyl]ethan-1-one (CAS No. 2138154-73-9)
1-[4-(3-Amino-2,4-difluorophenyl)phenyl]ethan-1-one is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 2138154-73-9, this molecule represents a structurally complex entity that combines fluorine substitution with an amino group, making it a candidate for further exploration in drug discovery and development. The presence of fluorine atoms is particularly noteworthy, as they are frequently employed in medicinal chemistry to modulate metabolic stability, binding affinity, and overall pharmacological properties of bioactive molecules.
The compound’s core structure consists of an ethanone moiety linked to a phenyl ring that is further substituted with another phenyl ring at the 4-position. This second phenyl ring carries a 3-amino-2,4-difluorophenyl substituent, which introduces both electronic and steric influences into the molecule. The amino group at the 3-position can serve as a hydrogen bond acceptor or donor, depending on the molecular environment, while the difluorophenyl moiety enhances lipophilicity and can participate in hydrophobic interactions with biological targets. Such structural features make this compound a promising scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their ability to improve pharmacokinetic profiles and binding interactions with biological targets. For instance, studies have shown that fluorine atoms can increase metabolic stability by resisting hydrolysis and oxidation, thereby extending the half-life of drugs in vivo. Additionally, fluorine substitution can enhance binding affinity by influencing electronic distributions and steric hindrance around active sites. The 3-amino-2,4-difluorophenyl group in 1-[4-(3-Amino-2,4-difluorophenyl)phenyl]ethan-1-one is particularly intriguing because it combines these properties with the potential for further derivatization to fine-tune pharmacological activity.
Current research in medicinal chemistry increasingly focuses on developing small molecules that can modulate protein-protein interactions (PPIs), which are often challenging targets for drug development. The structural complexity of 1-[4-(3-Amino-2,4-difluorophenyl)phenyl]ethan-1-one suggests that it may be capable of interacting with such targets through multiple mechanisms. For example, the extended aromatic system could engage in π-stacking interactions with aromatic residues in protein binding pockets, while the amino group could form hydrogen bonds with polar side chains or backbone amides. Furthermore, the presence of fluorine atoms may allow for additional non-covalent interactions that enhance binding specificity.
One notable area of investigation involves the use of fluorinated compounds in oncology research. Fluorinated aromatic moieties have been incorporated into kinase inhibitors and other anti-cancer agents due to their ability to improve solubility and target affinity. The difluorophenyl substituent in 1-[4-(3-Amino-2,4-difluorophenyl)phenyl]ethan-1-one could potentially enhance interactions with kinases or other enzymes involved in cancer pathways by optimizing steric and electronic properties. Additionally, the amino group provides a handle for further chemical modification, allowing researchers to explore analogs with enhanced potency or selectivity against cancer-related targets.
Another emerging field where this compound may find utility is neurology. Fluorinated derivatives have shown promise as scaffolds for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The structural features of 1-[4-(3-Amino-2,4-difluorophenyl)phenyl]ethan-1-one, including its aromatic system and fluorine substitution pattern, could enable interactions with neurotransmitter receptors or enzymes implicated in these conditions. For instance, modifications at the amino group could fine-tune receptor binding affinities while maintaining metabolic stability—a critical factor for central nervous system (CNS) drug development.
The synthesis of this compound also presents an interesting challenge for organic chemists due to its complex structure. Traditional synthetic routes may involve multi-step sequences involving cross-coupling reactions, fluorination techniques, and functional group transformations. Advanced methodologies such as transition-metal-catalyzed reactions or flow chemistry could potentially streamline the synthesis while improving yields and purity. Recent advances in synthetic chemistry have made it possible to introduce complex substituents like fluorinated aromatic groups more efficiently than ever before, which bodes well for future exploration of derivatives of 1-[4-(3-Amino-2,4-difluorophenyl)phenyl]ethan-1-one.
Evaluation of potential biological activity would typically involve high-throughput screening (HTS) against libraries of biological targets or computational modeling to predict binding affinities and mechanisms of action. Initial studies might focus on assessing interactions with enzymes or receptors relevant to specific therapeutic areas using biochemical assays or surface plasmon resonance (SPR) techniques. If promising results are obtained from these preliminary evaluations, further optimization would be conducted to improve potency while minimizing off-target effects—a common goal in drug discovery programs.
The role of computational chemistry cannot be overstated in modern drug development workflows; molecular modeling tools are invaluable for predicting how small molecules like 1-[4-(3-Amino-2,4-difluorophenyl)phenyl]ethan-1-one will interact with biological targets at an atomic level. Techniques such as molecular dynamics (MD) simulations can provide insights into conformational changes upon binding while quantum mechanical calculations can elucidate electronic effects contributed by substituents like fluorine atoms. These computational approaches complement experimental data by guiding synthetic efforts toward more effective candidates.
In conclusion,1-[4-(3-Amino-2,4-difluorophenyl)phenyl]ethan-1-one (CAS No. 2138154-73-9) represents an intriguing compound with potential applications across multiple therapeutic areas due to its unique structural features—including its aromatic system decorated by a difluorophenyl substituent—and functional groups such as an amino group that allow for further derivatization. As research continues into fluorinated organic compounds,this molecule serves as an excellent starting point for exploring novel pharmacological entities designed to address unmet medical needs through innovative chemical design strategies.
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